

# The Augustine Compound: A Novel Therapeutic Candidate for Neurological Disorders

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Augustine

Cat. No.: B1666129

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The **Augustine** compound, a novel therapeutic agent, has emerged as a promising candidate for the treatment of various neurological disorders. This technical guide provides a comprehensive overview of the compound, including its chemical identity, physicochemical properties, mechanism of action, and preclinical data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development. While public disclosures from **Augustine** Therapeutics strongly suggest their lead compound, AGT-100216, is central to their research, the direct IUPAC name for AGT-100216 is not publicly available. This document utilizes publicly available information for a compound registered as "**Augustine**" in chemical databases, which may or may not be identical to AGT-100216.

## Chemical Identity and Synonyms

The compound referred to as "**Augustine**" in public chemical databases is identified by the following nomenclature and identifiers.

Table 1: IUPAC Name and Synonyms of the **Augustine** Compound

Category	Identifier
IUPAC Name	(1S,13R,15R,16S,18R)-15-methoxy-5,7,17-trioxa-12-azahexacyclo[10.6.2.0 <sup>1,13</sup> .0 <sup>2,10</sup> .0 <sup>4,8</sup> .0 <sup>16,18</sup> ]icosa-2,4(8),9-triene[1]
Synonyms	Augustine, 79659-60-2, 3-Methoxy-1,2-epoxycrinan[1]
Molecular Formula	C <sub>17</sub> H <sub>19</sub> NO <sub>4</sub> [1]
CAS Number	79659-60-2[1]

## Physicochemical Properties

A summary of the key physicochemical properties of the **Augustine** compound is presented in Table 2. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Table 2: Physicochemical Properties of the **Augustine** Compound

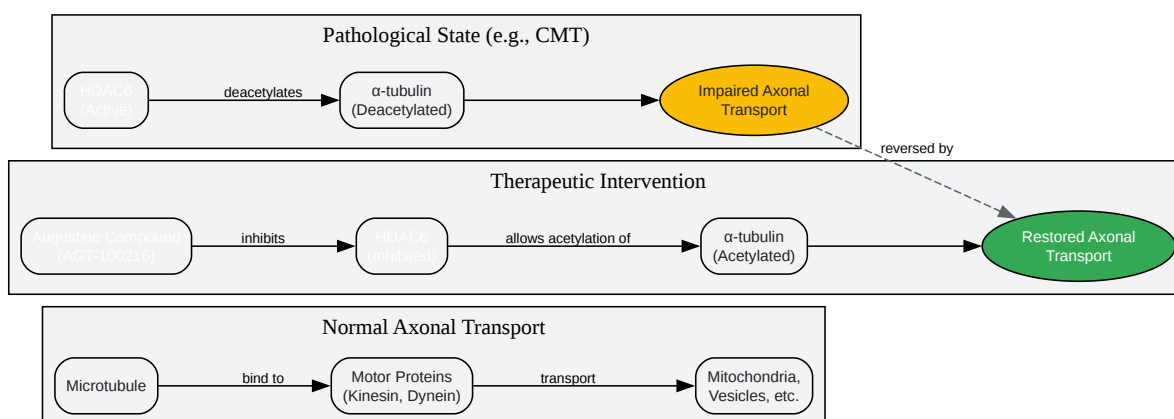
Property	Value
Molecular Weight	301.34 g/mol [1]
XLogP3	2.5
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	1
Exact Mass	301.131408 g/mol
Monoisotopic Mass	301.131408 g/mol
Topological Polar Surface Area	55.7 Å <sup>2</sup>
Heavy Atom Count	22
Complexity	525

## Mechanism of Action and Signaling Pathway

The primary mechanism of action of the **Augustine** compound is the selective inhibition of Histone Deacetylase 6 (HDAC6). HDAC6 is a cytoplasmic enzyme that plays a critical role in various cellular processes, including cell motility, protein degradation, and stress response. A key substrate of HDAC6 is  $\alpha$ -tubulin, a major component of microtubules.

In the context of neurological disorders such as Charcot-Marie-Tooth (CMT) disease, mutations in various genes can lead to defects in axonal transport, the process by which essential molecules and organelles are moved along the axons of neurons. This impaired transport is a key pathological feature of many neuropathies.

HDAC6 deacetylates  $\alpha$ -tubulin, which is thought to hinder the binding of motor proteins like kinesin and dynein to microtubules, thereby impeding axonal transport. By inhibiting HDAC6, the **Augustine** compound increases the acetylation of  $\alpha$ -tubulin. This hyperacetylation enhances the stability of the microtubule network and facilitates the efficient transport of vital cargo, such as mitochondria, along the axon. The restoration of normal axonal transport is believed to be the primary mechanism by which the **Augustine** compound exerts its therapeutic effects in neuropathies.



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Caption: HDAC6 Signaling Pathway and Therapeutic Intervention.

## Experimental Protocols

The preclinical evaluation of the **Augustine** compound has involved a series of in vitro and in vivo experiments to assess its efficacy and mechanism of action. Below are detailed methodologies for key experiments.

### In Vitro HDAC6 Inhibition Assay

- Objective: To determine the in vitro potency and selectivity of the **Augustine** compound against HDAC6.
- Methodology:
  - Recombinant human HDAC6 enzyme is incubated with a fluorogenic acetylated peptide substrate.
  - The **Augustine** compound is added at various concentrations.
  - The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at 37°C.
  - A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the deacetylase activity.
  - Fluorescence is measured using a plate reader.
  - The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.
  - Selectivity is assessed by performing similar assays with other HDAC isoforms.

### In Vivo Pharmacokinetic Study in Mice

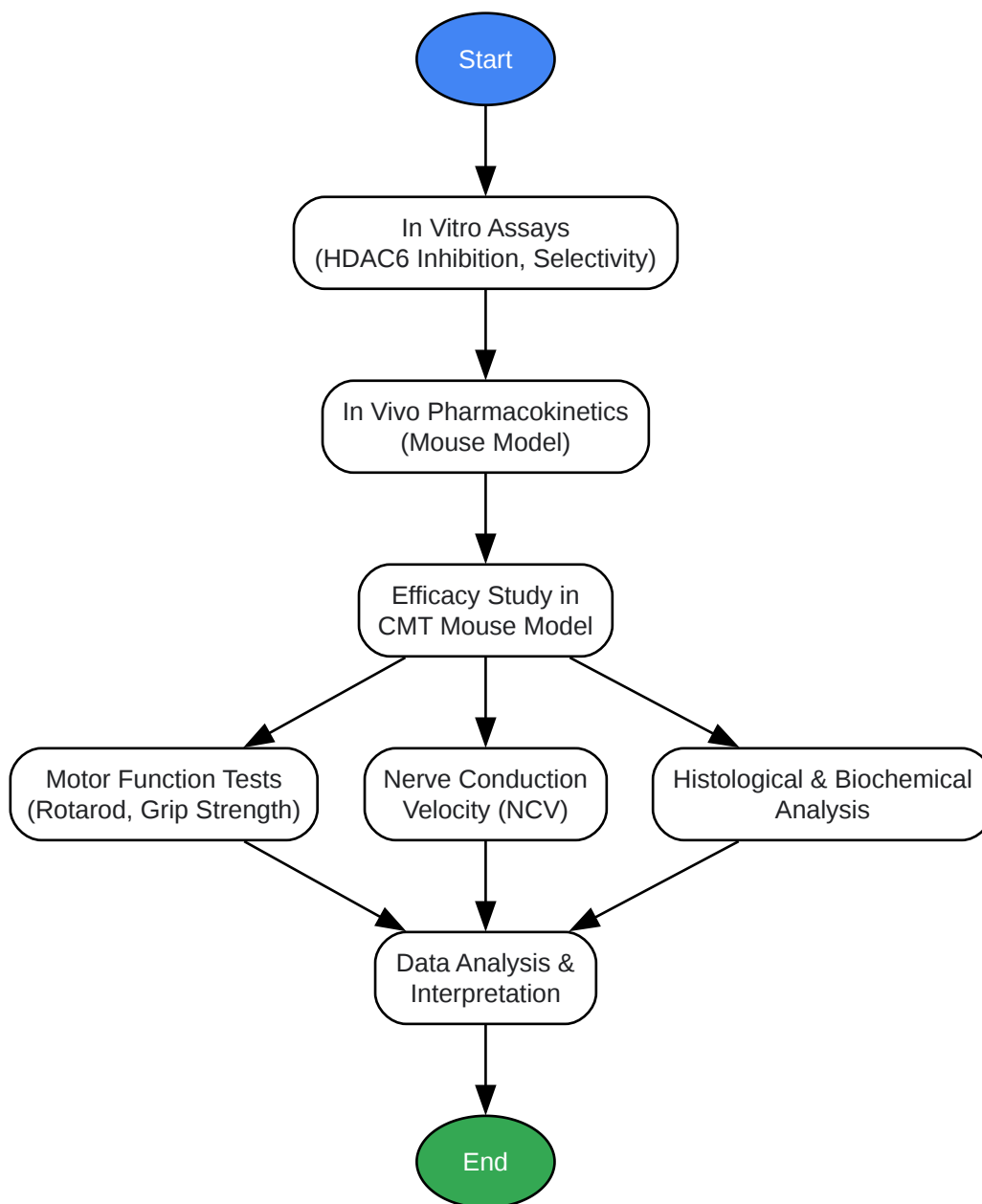
- Objective: To determine the pharmacokinetic profile of the **Augustine** compound in a mouse model.

- Methodology:
  - Male C57BL/6 mice are administered a single dose of the **Augustine** compound via oral gavage or intravenous injection.
  - Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
  - Plasma is separated by centrifugation.
  - The concentration of the **Augustine** compound in plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
  - Pharmacokinetic parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), AUC (area under the curve), and half-life (t<sub>1/2</sub>) are calculated using appropriate software.

## Efficacy Study in a Charcot-Marie-Tooth (CMT) Mouse Model

- Objective: To evaluate the therapeutic efficacy of the **Augustine** compound in a mouse model of CMT.
- Methodology:
  - A transgenic mouse model of CMT (e.g., a model with a mutation in a CMT-associated gene) is used.
  - Mice are treated daily with the **Augustine** compound or a vehicle control via oral gavage for a specified duration (e.g., 4-8 weeks).
  - Motor function is assessed weekly using tests such as the rotarod test (to measure motor coordination and balance) and grip strength test.
  - Nerve conduction velocity (NCV) is measured at the beginning and end of the study using electrophysiological recordings from the sciatic nerve.

- At the end of the study, mice are euthanized, and sciatic nerve and spinal cord tissues are collected for histological and biochemical analysis. This includes immunohistochemistry for acetylated  $\alpha$ -tubulin and electron microscopy to assess axon and myelin morphology.



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Caption: Preclinical Experimental Workflow.

## Quantitative Data Summary

Preclinical studies have demonstrated the potential of HDAC6 inhibitors in CMT models. While specific data for the **Augustine** compound (AGT-100216) from peer-reviewed publications are limited, data presented by **Augustine** Therapeutics and findings from similar HDAC6 inhibitors provide valuable insights.

Table 3: Summary of Preclinical Efficacy Data for HDAC6 Inhibitors in CMT Models

Parameter	Model	Treatment	Outcome
Nerve Conduction Velocity (NCV)	CMT1A Mouse Model	HDAC6 Inhibitor	Significant improvement in NCV compared to vehicle-treated animals.
Grip Strength	CMT1A Mouse Model	HDAC6 Inhibitor	Dose-dependent restoration of grip strength towards wild-type levels.
Mitochondrial Transport	In vitro neuronal model of CMT2A	HDAC6 Inhibitor	Significant increase in the velocity and number of moving mitochondria in axons.
$\alpha$ -tubulin Acetylation	Sciatic nerve of CMT mouse models	HDAC6 Inhibitor	Marked increase in the levels of acetylated $\alpha$ -tubulin.

## Conclusion

The **Augustine** compound represents a promising therapeutic strategy for Charcot-Marie-Tooth disease and potentially other neurological disorders characterized by impaired axonal transport. Its mechanism of action, centered on the selective inhibition of HDAC6 and the subsequent restoration of microtubule-based transport, is supported by a strong biological rationale and encouraging preclinical data. Further clinical development will be crucial to ascertain the safety and efficacy of this novel compound in patients. This technical guide provides a foundational understanding for researchers and drug development professionals interested in this exciting area of neuroscience.

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## References

- 1. Augustine | C<sub>17</sub>H<sub>19</sub>NO<sub>4</sub> | CID 157561 - PubChem [pubchem.ncbi.nlm.nih.gov]
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